molecular formula C22H18N6OS2 B11080206 N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11080206
M. Wt: 446.6 g/mol
InChI Key: KYMRLGCSRUHLQB-UHFFFAOYSA-N
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Description

N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a unique structure combining thiazole, benzodiazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as thiazole and benzodiazole derivatives, which are then coupled through various chemical reactions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE include:

Uniqueness

The uniqueness of N-[5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[5-[4-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]phenyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H18N6OS2/c1-2-19(29)25-22-27-26-21(31-22)15-9-7-14(8-10-15)12-28-17-6-4-3-5-16(17)24-20(28)18-11-23-13-30-18/h3-11,13H,2,12H2,1H3,(H,25,27,29)

InChI Key

KYMRLGCSRUHLQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C5=CN=CS5

Origin of Product

United States

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